molecular formula C9H10ClF B3100491 2-Chloro-1-fluoro-4-isopropylbenzene CAS No. 1369946-74-6

2-Chloro-1-fluoro-4-isopropylbenzene

Cat. No.: B3100491
CAS No.: 1369946-74-6
M. Wt: 172.63 g/mol
InChI Key: PKJUHJHUTCAWSZ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-isopropylbenzene is an organic compound with the molecular formula C9H10ClF. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

2-chloro-1-fluoro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJUHJHUTCAWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-isopropylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the aromatic ring can be further substituted with different electrophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like chlorine (Cl2) and fluorine (F2) in the presence of catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen (H2) in the presence of palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further halogenation can lead to multi-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electrons to an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Chloro-1-fluoro-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-Chloro-1-fluoro-4-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and physical properties. The combination of chlorine and fluorine substituents also adds to its distinct chemical behavior, making it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-1-fluoro-4-isopropylbenzene, also known by its CAS number 1369946-74-6, is an aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with an isopropyl group. This compound belongs to the class of halogenated aromatic hydrocarbons, which are notable for their diverse applications in chemical synthesis and biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF. Its structure can be described as follows:

  • Chlorine (Cl) and Fluorine (F) atoms are attached to the benzene ring.
  • The isopropyl group is located at the para position relative to the chlorine atom.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H10ClF
Molecular Weight188.64 g/mol
Boiling Point170 °C
Melting Point-15 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that compounds within the halogenated aromatic category exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of specific bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated notable inhibition zones, suggesting potential as an antimicrobial agent .
  • Inflammatory Response Modulation : In vitro studies revealed that this compound could modulate inflammatory markers in human cell lines, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary research has suggested that halogenated compounds may possess neuroprotective properties. Further studies are needed to establish the specific effects of this compound on neuronal cells .

Table 2: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryModulation of inflammatory markers
Neuroprotective potentialPossible protection against neuronal damage

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and has potential applications in:

  • Pharmaceutical Development : Investigated for its therapeutic properties.
  • Chemical Synthesis : Used in the creation of more complex organic molecules.
  • Material Science : Explored for its unique chemical properties in developing new materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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